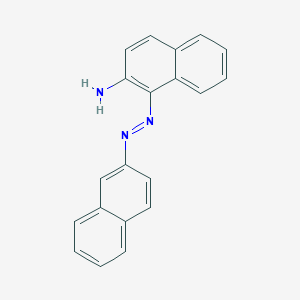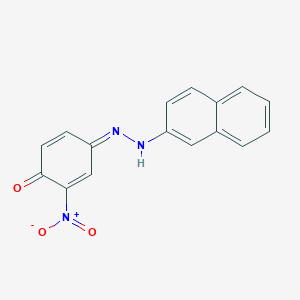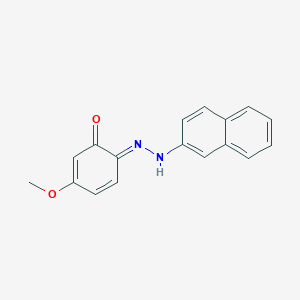![molecular formula C24H15ClN4O2 B283051 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283051.png)
3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is not fully understood. However, it is believed to interact with specific targets in cells, leading to the observed biological activities. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting Bcl-2 expression. It has also been reported to inhibit bacterial and fungal growth by disrupting cell membrane function.
Biochemical and Physiological Effects:
3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been shown to have various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells exposed to oxidative stress. In addition, it has been reported to inhibit angiogenesis, which is the formation of new blood vessels, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one in lab experiments include its high yield and purity, as well as its broad range of biological activities. It can be used to study various cellular processes, such as apoptosis, inflammation, and oxidative stress. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one. One area of research could be to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and bacterial infections. Another direction could be to study its mechanism of action in more detail to identify its specific targets in cells. Additionally, further studies could be conducted to determine its safety and efficacy in vivo, as well as its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves the reaction of 3-chlorobenzophenone, phenylacetylene, and 5-amino-1H-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is reported to be high, and the purity can be determined using various analytical techniques.
Applications De Recherche Scientifique
3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been studied extensively for its potential applications in scientific research. It has been reported to exhibit various biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties. It has also been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in Alzheimer's disease.
Propriétés
Formule moléculaire |
C24H15ClN4O2 |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
3-benzoyl-1-(3-chlorophenyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C24H15ClN4O2/c25-18-12-7-13-19(14-18)29-24-26-20(16-8-3-1-4-9-16)15-21(30)28(24)23(27-29)22(31)17-10-5-2-6-11-17/h1-15H |
Clé InChI |
RMVOBJLAMOMELC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NN(C3=N2)C4=CC(=CC=C4)Cl)C(=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NN(C3=N2)C4=CC(=CC=C4)Cl)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)
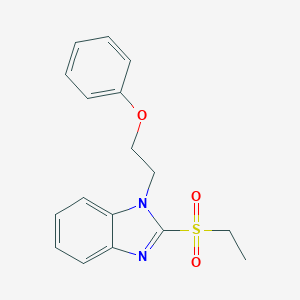
![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)
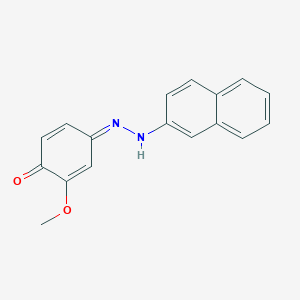

![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)
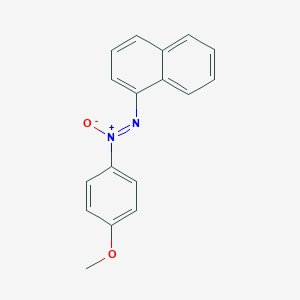
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
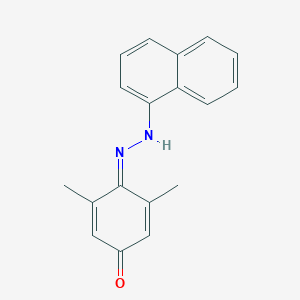
![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)
